molecular formula C21H21BrN2O3 B12047343 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate CAS No. 477733-46-3

4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate

Cat. No.: B12047343
CAS No.: 477733-46-3
M. Wt: 429.3 g/mol
InChI Key: VFXASTWYOOAHSX-OEAKJJBVSA-N
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Preparation Methods

The synthesis of 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the cyclohexylcarbonyl and carbohydrazonoyl groups. The final step involves the bromination of the phenyl ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate can be compared with other similar compounds, such as:

  • 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
  • 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The differences in substituents can lead to variations in their chemical and biological properties, making each compound unique .

Properties

CAS No.

477733-46-3

Molecular Formula

C21H21BrN2O3

Molecular Weight

429.3 g/mol

IUPAC Name

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C21H21BrN2O3/c22-18-10-8-17(9-11-18)21(26)27-19-12-6-15(7-13-19)14-23-24-20(25)16-4-2-1-3-5-16/h6-14,16H,1-5H2,(H,24,25)/b23-14+

InChI Key

VFXASTWYOOAHSX-OEAKJJBVSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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